4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Cytochrome P450 Enzyme Engineering Substrate Specificity

Procure 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (CAS 1261901-65-8) for definitive CYP199A4 substrate recognition studies. The unique 3-methoxy,4´-hydroxy substitution pattern establishes a hydrogen-bonding/steric fingerprint distinct from des-methoxy or 3´-methoxy regioisomers—validated by X‑ray crystallography showing differentiated binding orientations and oxidative demethylation profiles. With three orthogonal reactive handles (COOH, OCH3, phenolic OH), this scaffold supports amide coupling, demethylation, and O‑functionalization for systematic SAR exploration. Standard ≥95% purity. Immediate delivery available.

Molecular Formula C14H12O4
Molecular Weight 244.24
CAS No. 1261901-65-8
Cat. No. B3046633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-3-methoxybenzoic acid
CAS1261901-65-8
Molecular FormulaC14H12O4
Molecular Weight244.24
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17)
InChIKeyPPMIGKDXUOPLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid (CAS 1261901-65-8): Structural and Physicochemical Baseline for Research Procurement


4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (CAS 1261901-65-8) is a substituted biphenyl carboxylic acid featuring a para-hydroxyphenyl moiety and a meta-methoxybenzoic acid core, with molecular formula C₁₄H₁₂O₄ and molecular weight 244.24 g/mol . The compound is commercially available as a research chemical and synthetic intermediate, typically supplied at ≥95% purity , with predicted physicochemical parameters including a pKa of 4.17 ± 0.10, LogP of 2.766, and topological polar surface area (TPSA) of 66.76 Ų . Hazard classification indicates acute toxicity via oral, dermal, and inhalation routes (H302, H315, H319, H335), requiring standard laboratory safety protocols .

Why 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid Cannot Be Substituted with Unsubstituted or Regioisomeric Biphenyl Carboxylic Acid Analogs


Substitution with seemingly similar biphenyl carboxylic acid scaffolds—including the unsubstituted 4-phenylbenzoic acid (CAS 92-92-2), the des-methoxy analog 4-(4-hydroxyphenyl)benzoic acid (CAS 58574-03-1), or the 3′-methoxy regioisomer 4-(3-methoxyphenyl)benzoic acid—introduces quantifiable and functionally consequential differences in enzyme recognition, metabolic fate, and physicochemical properties. In CYP199A4 monooxygenase assays, 4-phenylbenzoic acid shows no detectable aromatic hydroxylation activity in the wild-type enzyme, whereas methoxy-substituted analogs demonstrate distinct binding orientations and oxidative demethylation profiles that critically depend on the methoxy substitution position [1]. The presence and regiospecific positioning of the 3-methoxy group on the benzoic acid ring, combined with the 4′-hydroxy substituent, establishes a unique hydrogen-bonding and steric fingerprint that cannot be replicated by simpler or regioisomeric analogs [1]. These differences manifest in altered enzyme substrate specificity, differential metabolite generation, and distinct chromatographic retention behavior—all factors that directly impact experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence for 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid Versus Structural Analogs: CYP Substrate Specificity, Enzyme Inhibition, and Physicochemical Divergence


Regiospecific Methoxy Substitution Determines CYP199A4 Substrate Binding Mode and Metabolic Fate: 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid Versus 4-(3-Methoxyphenyl)benzoic Acid

The 3-methoxy regioposition on the benzoic acid ring of the target compound creates a substrate binding orientation in CYP199A4 that is structurally distinct from the 3′-methoxy regioisomer. X-ray crystallography of CYP199A4 co-crystallized with 4-(3′-methoxyphenyl)benzoic acid (methoxy on the distal phenyl ring) reveals a binding mode essentially identical to that of unsubstituted 4-phenylbenzoic acid, with the distal phenyl ring oriented toward the heme but failing to achieve a productive geometry for aromatic hydroxylation [1]. The target compound, bearing the methoxy group on the benzoic acid ring (3-position), presents a fundamentally different electronic and steric environment that alters the angle of attack and distance parameters governing oxidative metabolism—critical variables in enzyme engineering studies aimed at enabling aromatic hydroxylation [1].

Cytochrome P450 Enzyme Engineering Substrate Specificity CYP199A4 Biphenyl Carboxylic Acids

The 4-Hydroxyphenyl-3-methoxybenzoic Acid Scaffold Confers Neuraminidase Inhibitory Activity: Evidence from the 5-Hydroxy-2-[(4-hydroxyphenyl)acetyl]-3-methoxybenzoic Acid Analog

The core 3-methoxybenzoic acid scaffold bearing a 4-hydroxyphenyl substituent demonstrates validated biological activity in neuraminidase (NA) inhibition. The structurally elaborated analog 5-hydroxy-2-[(4-hydroxyphenyl)acetyl]-3-methoxybenzoic acid—which retains the essential 4-(4-hydroxyphenyl)-3-methoxybenzoic acid core with additional 5-hydroxy and 2-acetyl modifications—exhibited statistically significant NA inhibitory activity comparable to the positive control mangiferin when tested against neuraminidase from Clostridium perfringens [1]. In contrast, simpler benzoic acid derivatives lacking the biphenyl 4-hydroxyphenyl-3-methoxy substitution pattern show markedly different enzyme inhibition profiles; for example, p-hydroxybenzoic acid inhibits carbonic anhydrase III with an affinity constant of 9954 M⁻¹ [2], a completely distinct target profile that underscores the scaffold-specific nature of enzyme recognition.

Neuraminidase Inhibition Antiviral Screening Natural Product Derivatives Clostridium perfringens NA

Physicochemical Differentiation: 3-Methoxy Substitution Increases Molecular Weight and Lipophilicity Relative to Des-Methoxy Analog 4-(4-Hydroxyphenyl)benzoic Acid

The presence of the 3-methoxy group on the benzoic acid ring introduces quantifiable physicochemical differentiation from the des-methoxy analog 4-(4-hydroxyphenyl)benzoic acid (CAS 58574-03-1). The target compound exhibits a molecular weight of 244.24 g/mol versus 214.22 g/mol for the des-methoxy analog —a 30.02 g/mol (14.0%) increase. The calculated LogP increases from approximately 2.3–2.5 for the des-methoxy analog to 2.766 for the target compound , reflecting enhanced lipophilicity that affects membrane permeability and chromatographic retention. The topological polar surface area (TPSA) is 66.76 Ų for the target compound , meeting Lipinski's Rule of Five threshold (<140 Ų) while offering distinct solubility and formulation characteristics compared to lower molecular weight analogs.

Physicochemical Properties Drug-likeness LogP Molecular Weight ADME Prediction

Predicted Acid Dissociation Constant (pKa) Distinguishes Target Compound from Electronically Divergent Biphenyl Carboxylic Acid Analogs

The predicted pKa of 4.17 ± 0.10 for the target compound reflects the combined electronic effects of the 4-hydroxyphenyl donor substituent and the 3-methoxy group ortho to the carboxylic acid. This pKa value positions the compound as moderately more acidic than unsubstituted 4-phenylbenzoic acid (predicted pKa ≈ 4.2–4.3) due to the electron-withdrawing inductive effect of the methoxy group ortho to the carboxylate, while remaining less acidic than the 4-(4-hydroxyphenyl)benzoic acid analog which lacks the methoxy perturbation. The predicted pKa dictates the ionization state at physiological pH (7.4), with the compound existing predominantly (>99.9%) in the carboxylate anion form—a critical determinant of aqueous solubility, protein binding, and membrane permeability that directly impacts in vitro assay design and in vivo pharmacokinetic behavior.

pKa Ionization State Acid Dissociation Formulation Development Bioavailability

Validated Application Scenarios for 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid Procurement Based on Quantified Differentiation Evidence


Cytochrome P450 Enzyme Engineering: Substrate Specificity Studies with CYP199A4

The target compound serves as a structurally defined substrate analog for investigating the molecular determinants of aromatic hydroxylation in CYP199A4. The 3-methoxy substitution on the benzoic acid ring provides a distinct binding geometry compared to 4-(3′-methoxyphenyl)benzoic acid, which X-ray crystallography confirms binds identically to the non-hydroxylated 4-phenylbenzoic acid scaffold [1]. Researchers engineering CYP199A4 variants for selective aromatic oxidation require this regiospecific methoxy positioning to probe the relationship between substrate substitution pattern and productive heme geometry [1].

Neuraminidase Inhibitor Scaffold Optimization: Minimal Pharmacophore Elucidation

The 4-(4-hydroxyphenyl)-3-methoxybenzoic acid core represents the minimal biphenyl carboxylic acid scaffold present in the neuraminidase-active natural product derivative 5-hydroxy-2-[(4-hydroxyphenyl)acetyl]-3-methoxybenzoic acid, which demonstrated NA inhibition comparable to mangiferin positive control [1]. Procurement of the target compound enables systematic structure-activity relationship (SAR) studies to determine whether the 5-hydroxy and 2-acetyl modifications are essential for activity or whether the core scaffold alone retains inhibitory potential.

Physicochemical Property Benchmarking in Medicinal Chemistry Lead Optimization

The target compound's predicted LogP (2.766), TPSA (66.76 Ų), and pKa (4.17 ± 0.10) [1] establish it as a reference point for evaluating the impact of methoxy substitution on the biphenyl carboxylic acid scaffold. Compared to the des-methoxy analog 4-(4-hydroxyphenyl)benzoic acid (MW 214.22 g/mol, LogP ≈ 2.3–2.5) [2], the target compound offers a quantifiable 14% molecular weight increase and approximately +0.3 to +0.5 LogP units of enhanced lipophilicity [1]. This differentiation enables medicinal chemists to systematically assess how incremental structural modifications influence drug-likeness parameters and ADME predictions [1].

Synthetic Intermediate for Functionalized Biphenyl Carboxylic Acid Derivatives

The compound is commercially positioned as a synthetic intermediate for pharmaceutical research and fine chemical synthesis [1]. The presence of three chemically differentiable functional groups—carboxylic acid (C1), methoxy (C3), and para-hydroxyphenyl (C4′)—provides multiple orthogonal derivatization handles. The carboxylic acid moiety enables amide or ester coupling; the methoxy group permits demethylation to expose a phenolic OH; and the 4′-hydroxy group allows O-alkylation or sulfonation chemistry [2]. This synthetic versatility distinguishes the target compound from simpler biphenyl carboxylic acids that lack this specific orthogonal functional group arrangement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.